N-(2-Chlorophenyl)phosphorimidic trichloride
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Overview
Description
N-(2-Chlorophenyl)phosphorimidic trichloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorimidic trichloride group attached to a 2-chlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)phosphorimidic trichloride typically involves the reaction of 2-chloroaniline with phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2-Chloroaniline+Phosphorus trichloride→N-(2-Chlorophenyl)phosphorimidic trichloride
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and reaction time are carefully controlled to optimize the yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with similar reactants and conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)phosphorimidic trichloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran, under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted phosphorimidic compounds.
Scientific Research Applications
N-(2-Chlorophenyl)phosphorimidic trichloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)phosphorimidic trichloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its mechanism of action are still under investigation, and further research is needed to fully understand its effects.
Comparison with Similar Compounds
N-(2-Chlorophenyl)phosphorimidic trichloride can be compared with other similar compounds, such as:
N-(2-Bromophenyl)phosphorimidic trichloride: Similar structure but with a bromine atom instead of chlorine.
N-(2-Fluorophenyl)phosphorimidic trichloride: Similar structure but with a fluorine atom instead of chlorine.
N-(2-Methylphenyl)phosphorimidic trichloride: Similar structure but with a methyl group instead of chlorine.
The uniqueness of this compound lies in its specific chemical properties and reactivity, which can differ significantly from those of its analogs.
Properties
CAS No. |
53186-84-8 |
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Molecular Formula |
C6H4Cl4NP |
Molecular Weight |
262.9 g/mol |
IUPAC Name |
trichloro-(2-chlorophenyl)imino-λ5-phosphane |
InChI |
InChI=1S/C6H4Cl4NP/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4H |
InChI Key |
CNMRNIUAHJLVPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=P(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
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